2-(tetrahydrofuran-3-yl)acetaldehyde chemical properties
2-(tetrahydrofuran-3-yl)acetaldehyde chemical properties
An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetaldehyde
Abstract: This technical guide provides a comprehensive overview of 2-(tetrahydrofuran-3-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, predictive spectroscopic signatures, plausible synthetic routes with detailed protocols, and key reactivity patterns. Furthermore, this guide highlights its established role as a valuable intermediate in the development of antiviral therapeutics, alongside essential safety and handling protocols for laboratory professionals.
Introduction and Molecular Overview
2-(Tetrahydrofuran-3-yl)acetaldehyde, with CAS Number 1072-94-2, is a bifunctional organic molecule incorporating a reactive aldehyde group and a stable tetrahydrofuran (THF) heterocyclic core.[1][2][3] This unique structural combination makes it a versatile building block, particularly in the synthesis of complex molecular architectures. The THF moiety often serves to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates. Its primary utility has been demonstrated in the preparation of advanced intermediates for antiviral agents, including inhibitors for Hepatitis C and compounds with anti-HIV activity.[1]
The molecule's structure presents two key regions for chemical manipulation: the electrophilic carbonyl carbon of the aldehyde and the adjacent α-carbon, which can be deprotonated to form a nucleophilic enolate. The THF ring itself is generally stable but can participate in reactions under specific conditions.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in a research setting. While extensive experimental data is not publicly cataloged, reliable predicted data and characteristic spectroscopic features can be established.
Physical Properties
The following table summarizes the key physical and chemical identifiers for 2-(tetrahydrofuran-3-yl)acetaldehyde.
| Property | Value | Source(s) |
| CAS Number | 1072-94-2 | [1][2][4] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [2] |
| Synonyms | 2-(oxolan-3-yl)acetaldehyde, Tetrahydro-3-furanacetaldehyde | [4] |
| Predicted Boiling Point | 183.7 ± 13.0 °C | [2] |
| Predicted Density | 0.995 ± 0.06 g/cm³ | [2] |
Predictive Spectroscopic Analysis
Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure of 2-(tetrahydrofuran-3-yl)acetaldehyde, we can predict the key features of its NMR and IR spectra.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the proton environment. The aldehyde proton is the most distinctive, appearing far downfield.
| Expected ¹H NMR Data | ||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehyde (-CH O) | 9.7 - 9.8 | Triplet (t) |
| α-Protons (-CH ₂CHO) | 2.5 - 2.7 | Doublet of Doublets (dd) |
| THF Ring Protons (C2-H, C5-H₂) | 3.5 - 4.0 | Multiplet (m) |
| THF Ring Protons (C3-H, C4-H₂) | 1.8 - 2.2 | Multiplet (m) |
Causality: The aldehyde proton's significant downfield shift (~9.7 ppm) is due to the powerful deshielding effect of the carbonyl's magnetic anisotropy.[7] The protons alpha to the carbonyl are also deshielded, while the protons on the THF ring adjacent to the ether oxygen (C2 and C5) appear at a lower field than the other ring protons due to the oxygen's inductive effect.[8]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl stretch of the aldehyde is a prominent and diagnostic feature.
| Expected IR Data | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1720 - 1740 (Strong, Sharp) |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 (Two weak to medium bands) |
| C-O-C Stretch (Ether) | 1050 - 1150 (Strong) |
Causality: The position of the C=O stretch is highly characteristic of saturated aldehydes.[7] The two distinct C-H stretching bands for the aldehyde proton are also a classic diagnostic tool to differentiate aldehydes from ketones.[7]
Synthesis and Purification Protocol
A reliable method for preparing 2-(tetrahydrofuran-3-yl)acetaldehyde in a laboratory setting involves the mild oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The use of Dess-Martin Periodinane (DMP) is recommended as it proceeds under neutral conditions at room temperature, minimizing side reactions such as over-oxidation to the carboxylic acid or acid-catalyzed ring-opening of the THF moiety.
Experimental Protocol: DMP Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
Objective: To synthesize 2-(tetrahydrofuran-3-yl)acetaldehyde via oxidation.
Materials:
-
2-(Tetrahydrofuran-3-yl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates reaction completion (typically 1-2 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat, as the aldehyde product can be volatile.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the product (identified by TLC) and concentrate to yield 2-(tetrahydrofuran-3-yl)acetaldehyde as a clear oil. Confirm identity and purity using NMR and IR spectroscopy as described in Section 2.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the aldehyde functional group, with the THF ring providing a stable, solubilizing scaffold.
Key Reactive Sites
Sources
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- 3. arctomsci.com [arctomsci.com]
- 4. BioOrganics [bioorganics.biz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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